molecular formula C10H15NO2 B14836832 2-Isopropoxy-4-(methylamino)phenol

2-Isopropoxy-4-(methylamino)phenol

Katalognummer: B14836832
Molekulargewicht: 181.23 g/mol
InChI-Schlüssel: IXPZZUJEFJDIDO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Isopropoxy-4-(methylamino)phenol is an organic compound with a complex structure that includes both isopropoxy and methylamino functional groups attached to a phenol ring

Analyse Chemischer Reaktionen

Types of Reactions

2-Isopropoxy-4-(methylamino)phenol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into different reduced forms, depending on the reagents and conditions used.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups onto the phenol ring.

Wissenschaftliche Forschungsanwendungen

2-Isopropoxy-4-(methylamino)phenol has several scientific research applications:

Wirkmechanismus

The mechanism of action of 2-Isopropoxy-4-(methylamino)phenol involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. The exact mechanism depends on the specific application and the biological system involved .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to 2-Isopropoxy-4-(methylamino)phenol include other phenol derivatives with different substituents, such as:

Uniqueness

What sets this compound apart from these similar compounds is its unique combination of isopropoxy and methylamino groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other compounds may not be as effective .

Eigenschaften

Molekularformel

C10H15NO2

Molekulargewicht

181.23 g/mol

IUPAC-Name

4-(methylamino)-2-propan-2-yloxyphenol

InChI

InChI=1S/C10H15NO2/c1-7(2)13-10-6-8(11-3)4-5-9(10)12/h4-7,11-12H,1-3H3

InChI-Schlüssel

IXPZZUJEFJDIDO-UHFFFAOYSA-N

Kanonische SMILES

CC(C)OC1=C(C=CC(=C1)NC)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.